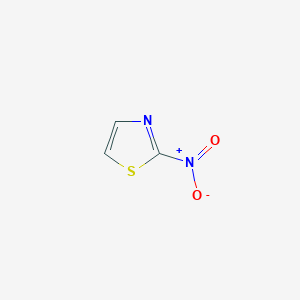

2-Nitrothiazole

Descripción general

Descripción

2-Nitrothiazole is a heterocyclic compound containing a thiazole ring with a nitro group attached to it. This compound is known for its significant biological activities and is used in various scientific research applications. The presence of both the nitro and thiazole groups in its structure contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrothiazole typically involves the halogenation of N,N-dialkyl-2-nitro-etheneamine, followed by a reaction with thiourea, and subsequent treatment with water . This method avoids hazardous nitration and rearrangement procedures, making it safer for industrial production.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using the same synthetic route. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of halogenating agents and thiourea in a controlled environment helps in achieving consistent results.

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrothiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The thiazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of nitroso or other oxidized derivatives.

Reduction: Formation of 2-amino-5-nitrothiazole.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Nitrothiazole derivatives have shown promising antimicrobial properties, particularly against anaerobic bacteria and parasites. Notably, NTZ is an FDA-approved drug for treating infections caused by Giardia lamblia and Cryptosporidium parvum. It has demonstrated efficacy against a range of other pathogens, including Mycobacterium tuberculosis and various strains of influenza . The mechanism of action involves the inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for energy metabolism in anaerobic organisms .

Neuroprotective Properties

Recent studies have highlighted the potential of this compound derivatives as multi-targeted ligands in neurodegenerative disease therapy. Research has focused on synthesizing semicarbazones derived from 5-nitrothiazole, which exhibit significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These compounds have shown promise as dual inhibitors with potential applications in treating conditions like Alzheimer's disease .

Synthesis and Structural Diversification

Recent studies have focused on the synthesis of diverse this compound derivatives using click chemistry techniques, which have enhanced their potency against drug-resistant strains of G. lamblia. These derivatives exhibited superior activity compared to traditional nitro-drugs like metronidazole, with some compounds showing over a hundredfold increase in potency .

Case Study: Neurodegenerative Disease Research

A series of 5-nitrothiazole-derived semicarbazones were evaluated for their potential as neuroprotective agents. Key findings indicated that certain compounds exhibited IC50 values as low as 0.024 µM against butyrylcholinesterase (BuChE), highlighting their potential as therapeutic agents for neurodegenerative diseases .

Summary Table of Key Findings

Mecanismo De Acción

2-Nitrothiazole can be compared with other nitroheterocyclic compounds such as nitroimidazoles and nitrofurans:

Nitroimidazoles: Similar in their use as antimicrobial agents and hypoxic cell radiosensitizers.

Nitrofurans: Also used for their antimicrobial properties but have different structural features and reactivity.

Uniqueness: this compound is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other nitroheterocycles. This uniqueness makes it valuable in various scientific and industrial applications.

Comparación Con Compuestos Similares

- Nitroimidazoles (e.g., metronidazole)

- Nitrofurans (e.g., nitrofurantoin)

- Other nitrothiazole derivatives (e.g., nitazoxanide)

Actividad Biológica

2-Nitrothiazole, a compound belonging to the nitroheterocyclic family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, particularly its antimicrobial, antiprotozoal, and neuroprotective effects, supported by various studies and case analyses.

Structural Characteristics

The basic structure of this compound consists of a thiazole ring with a nitro group at the second position. This configuration is crucial for its biological activity, as modifications to this structure can enhance or diminish its efficacy against various pathogens.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, particularly against anaerobic bacteria and protozoa. Notably, it has been shown effective against:

- Giardia lamblia

- Cryptosporidium parvum

- Helicobacter pylori

- Clostridium difficile

The mechanism underlying the antimicrobial action of this compound involves inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is essential for energy metabolism in anaerobic organisms. The anion of this compound abstracts a proton from thiamine pyrophosphate (TPP), inhibiting PFOR and thus disrupting energy production in susceptible microbes .

Case Studies on Antimicrobial Efficacy

- Inhibition of Biofilms : Recent studies have demonstrated that this compound derivatives effectively inhibit biofilm formation in both Gram-positive and Gram-negative bacteria. For instance, modifications to the nitro group have resulted in enhanced activity against biofilm-forming pathogens, with some derivatives showing improved minimum inhibitory concentrations (MIC) compared to standard treatments .

- Synthesis of Derivatives : A series of semicarbazone derivatives derived from this compound were synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). Some compounds exhibited strong inhibition towards MAO-B (IC50 = 0.212 µM) and AChE (IC50 = 0.264 µM), indicating potential for neuroprotective applications .

| Compound | MAO-B IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|---|

| 4 | 0.212 | 0.264 | 0.024 |

| 21 | 0.300 | 0.320 | 0.050 |

| 17 | 0.250 | 0.280 | 0.030 |

Neuroprotective Properties

Research indicates that certain derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to inhibit MAO-B suggests that these compounds could help mitigate oxidative stress associated with neurodegeneration .

Antiprotozoal Activity

The antiprotozoal activity of this compound has been particularly noted in its effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. Studies have shown that specific derivatives can significantly inhibit the growth of this protozoan, highlighting the potential for developing new treatments for parasitic infections .

Propiedades

IUPAC Name |

2-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNUOSXDMYFQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073268 | |

| Record name | Thiazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-76-4 | |

| Record name | 2-Nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.